(hexahydro-1H-pyrrolizin-7a-yl)methanol

Chiral Building Blocks Stereochemistry Drug Discovery

(Hexahydro-1H-pyrrolizin-7a-yl)methanol (CAS: 78449-72-6) is a saturated, bicyclic nitrogen-containing heterocyclic compound, categorized as a pyrrolizidine derivative. With the molecular formula C8H15NO and a molecular weight of 141.21 g/mol , this non-chiral compound serves as a fundamental building block and intermediate.

Molecular Formula C8H15NO
Molecular Weight 141.21 g/mol
CAS No. 78449-72-6
Cat. No. B104531
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(hexahydro-1H-pyrrolizin-7a-yl)methanol
CAS78449-72-6
SynonymsTetrahydro-1H-pyrrolizine-7a(5H)-methanol;  8-Hydroxymethyl-pyrrolizidine
Molecular FormulaC8H15NO
Molecular Weight141.21 g/mol
Structural Identifiers
SMILESC1CC2(CCCN2C1)CO
InChIInChI=1S/C8H15NO/c10-7-8-3-1-5-9(8)6-2-4-8/h10H,1-7H2
InChIKeyAHPVHEAQLFAZOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(Hexahydro-1H-pyrrolizin-7a-yl)methanol (CAS: 78449-72-6): A Non-Chiral Pyrrolizidine Methanol Scaffold for CNS Research and Chemical Synthesis


(Hexahydro-1H-pyrrolizin-7a-yl)methanol (CAS: 78449-72-6) is a saturated, bicyclic nitrogen-containing heterocyclic compound, categorized as a pyrrolizidine derivative. With the molecular formula C8H15NO and a molecular weight of 141.21 g/mol [1], this non-chiral compound serves as a fundamental building block and intermediate. Its chemical structure is characterized by a rigid hexahydro-1H-pyrrolizin bicyclic framework with a single, unsubstituted hydroxymethyl group (-CH2OH) attached at the 7a-position . Unlike its more complex fluorinated and chiral derivatives, this compound lacks stereocenters and additional substituents, establishing it as the structurally simplest and most accessible member of the pyrrolizidine methanol family .

Substitution Risks for (Hexahydro-1H-pyrrolizin-7a-yl)methanol (CAS: 78449-72-6): Why Other Pyrrolizidine Analogs Are Not Interchangeable


Within the pyrrolizidine methanol class, compounds with even minor structural differences, such as chiral centers, fluorine substituents, or modifications to the hydroxymethyl group, exhibit profoundly different physical properties, synthetic utility, and biological activities. For instance, fluorinated analogs are often key scaffolds for advanced drug discovery programs like KRAS inhibitors [1], while the unsubstituted parent compound (Hexahydro-1H-pyrrolizin-7a-yl)methanol is a more versatile intermediate for generating diverse libraries of cholinergic ligands . Direct substitution of one pyrrolizidine methanol derivative for another without rigorous validation can lead to stereochemical mismatches, altered physicochemical properties, failed synthetic pathways, and flawed pharmacological data. The following evidence details precisely how this specific compound (CAS: 78449-72-6) is differentiated by its unique structural, physical, and functional profile.

Quantitative Differentiation Guide for (Hexahydro-1H-pyrrolizin-7a-yl)methanol (CAS: 78449-72-6) Procurement


Stereochemical Complexity: Non-Chiral Scaffold vs. Chiral KRAS Inhibitor Analogs

Unlike its clinically relevant, enantiomerically pure derivatives such as ((2R,7aS)-2-Fluorotetrahydro-1H-pyrrolizin-7a(5H)-yl)methanol (CAS: 2097518-76-6), (Hexahydro-1H-pyrrolizin-7a-yl)methanol is achiral. This compound possesses zero defined atom or bond stereocenters , whereas the advanced KRAS inhibitor scaffold possesses two specific stereocenters (2R, 7aS) which are critical for its biological activity and require complex chiral synthesis or resolution [1]. This non-chiral nature makes it a simpler and more cost-effective starting material for applications where stereochemistry is not a prerequisite or is introduced downstream.

Chiral Building Blocks Stereochemistry Drug Discovery Chemical Synthesis

Electronic and Lipophilic Profile: Absence of Fluorine vs. Fluorinated Analogs

The compound's physicochemical profile is fundamentally distinct from fluorinated analogs like (2,2-difluoro-hexahydro-1H-pyrrolizin-7a-yl)methanol (CAS: 1788873-48-2). The target compound lacks fluorine atoms, resulting in a lower molecular weight (141.21 g/mol) and a significantly lower lipophilicity (XLogP3 = 0.4) [1]. In contrast, the 2,2-difluoro analog has a higher molecular weight of 177.2 g/mol due to the addition of two fluorine atoms (each ~19 g/mol) . The presence of fluorine in the analog dramatically alters its electron density, metabolic stability, and lipophilicity, making it more suitable for drug discovery but less versatile for generating diverse chemical libraries.

Physicochemical Properties Fluorine Chemistry Lipophilicity Medicinal Chemistry

Commercial Availability and Purity: Consistent High-Grade Supply (98%) vs. Variable or Lower Purity Analogs

(Hexahydro-1H-pyrrolizin-7a-yl)methanol (CAS: 78449-72-6) is broadly available from multiple reputable suppliers at a consistent and verifiable standard purity of 98%, as confirmed by COA and MSDS documentation from vendors including Bide Pharmatech, ChemScene, and MolCore . This is a well-defined and reliable specification. In contrast, some analogous compounds, such as the 2,2-difluoro analog (CAS: 1788873-48-2), are often supplied at a lower 97% purity and have limited stock availability, as indicated by the 'Out of Stock' status for all package sizes at one major supplier . Additionally, while other vendors may offer a 95% purity for the target compound, the 98% grade is a widely accepted standard.

Commercial Sourcing Purity Supply Chain Analytical Specification

Synthetic Utility: Distinct Application as a Cholinergic Agonist Precursor

Literature and vendor documentation consistently identify a primary, specific application for this compound as an intermediate in the synthesis of azacycloalkylalkyl heteroaryl ethers, a class of compounds designed as cholinergic agonists [1]. This is a well-defined medicinal chemistry application. In contrast, the more structurally complex fluorinated analogs of this core are predominantly highlighted for their role as crucial scaffolds in the development of KRAS inhibitors for oncology [2]. While these applications are not mutually exclusive, the primary documented use cases for each compound are distinct, reflecting their different physicochemical and stereochemical properties.

Medicinal Chemistry Cholinergic Agonists Pharmacology Chemical Biology

Best-Fit Application Scenarios for (Hexahydro-1H-pyrrolizin-7a-yl)methanol (CAS: 78449-72-6) in Research and Development


Medicinal Chemistry: Synthesis of Novel Cholinergic Agonists

This compound is an established intermediate for creating azacycloalkylalkyl heteroaryl ethers, which are explored as cholinergic agonists . Research groups focused on CNS disorders such as Alzheimer's disease or schizophrenia should prioritize this non-chiral scaffold for generating diverse libraries of ligands targeting muscarinic or nicotinic acetylcholine receptors, as its simpler structure allows for broader SAR exploration compared to more specialized, fluorinated KRAS-focused analogs.

Early-Stage Drug Discovery and SAR Studies

The non-chiral, unsubstituted nature of CAS: 78449-72-6 makes it an ideal core for early-stage structure-activity relationship (SAR) investigations [1]. Its lower molecular weight (141.21 g/mol) and balanced lipophilicity (XLogP3 = 0.4) provide a favorable starting point for optimizing pharmacokinetic properties . Procuring this compound allows medicinal chemists to explore a wider range of structural modifications without the complexity or cost of introducing or managing stereocenters from the first step.

Organic Synthesis and Methodology Development

Due to its consistent 98% purity and reliable supply from multiple commercial sources, this compound is a practical substrate for developing new synthetic methodologies or testing reaction conditions for bicyclic tertiary amines . Its well-defined boiling point (70-71 °C at 2.8 mmHg) and density (1.0150 g/cm3) provide reliable parameters for reaction setup and purification [2]. This contrasts with more novel or supply-constrained analogs, which are less suitable for routine method development.

Technical Documentation Hub

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